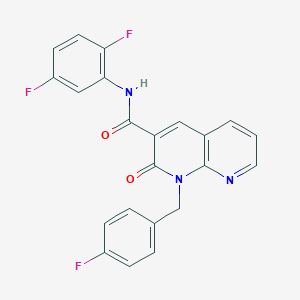

N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

This compound belongs to the naphthyridine carboxamide class, characterized by a bicyclic 1,8-naphthyridine core substituted with fluorinated aryl and benzyl groups. Fluorine atoms at the 2,5-positions of the phenyl ring and the 4-position of the benzyl group enhance lipophilicity and metabolic stability, making it a candidate for therapeutic applications .

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3N3O2/c23-15-5-3-13(4-6-15)12-28-20-14(2-1-9-26-20)10-17(22(28)30)21(29)27-19-11-16(24)7-8-18(19)25/h1-11H,12H2,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSVYIXEAHZBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=C(C=CC(=C3)F)F)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that belongs to the class of naphthyridine derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C18H15F3N2O2

- Molecular Weight : 348.32 g/mol

The presence of fluorine substituents enhances the lipophilicity and biological activity of the compound, making it a candidate for further investigation in medicinal chemistry.

The biological activity of naphthyridine derivatives is often attributed to their ability to interact with various molecular targets in cells. The mechanisms through which this compound exerts its effects may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation : It could bind to receptors that regulate cellular growth and proliferation.

- Induction of Apoptosis : Like other naphthyridine derivatives, it may induce apoptosis in cancer cells through intrinsic or extrinsic pathways.

Anticancer Potential

Research has indicated that 1,8-naphthyridine derivatives possess significant anticancer properties. A study highlighted that various naphthyridine analogues exhibited cytotoxic effects against multiple cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The following table summarizes key findings from recent studies on related compounds:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10.5 | Apoptosis induction |

| Compound B | DU145 (Prostate) | 15.0 | Topoisomerase inhibition |

| N-(2,5-difluorophenyl)... | HCT116 (Colon) | TBD | TBD |

Note: TBD = To Be Determined based on future studies on the specific compound.

Anti-inflammatory Properties

In addition to anticancer activity, naphthyridine derivatives have shown potential anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and modulate immune responses . This dual activity makes it a promising candidate for treating both cancer and inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy of naphthyridine derivatives in preclinical settings:

- Study on Apoptosis Induction : A series of dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one derivatives were tested against prostate cancer cell lines. The results indicated significant induction of apoptosis through caspase activation .

- Structure-Activity Relationship (SAR) Analysis : Research focused on modifying the N-1 and C-7 positions of naphthyridine structures revealed that specific substitutions enhanced cytotoxicity against human tumor cell lines .

Comparison with Similar Compounds

Core Structure Variations

The 1,8-naphthyridine core distinguishes the target compound from analogs like N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) , which features a 1,5-naphthyridine core.

Substituent Effects

- Fluorination: The target’s difluorophenyl and fluorobenzyl groups enhance polarity and bioavailability compared to non-fluorinated analogs. Fluorine’s electronegativity may strengthen dipole interactions in binding pockets.

- Adamantyl vs. Fluorinated Aryl : Compound 67’s adamantyl group introduces significant steric bulk, likely reducing solubility but improving target specificity in hydrophobic environments .

Computational and Experimental Insights

Docking Studies

Tools like AutoDock Vina enable rapid comparison of binding modes. The target’s fluorinated groups may exhibit stronger van der Waals interactions with hydrophobic residues compared to Compound 67’s adamantyl group. Vina’s improved scoring function could highlight differences in binding affinity and pose prediction accuracy .

Crystallographic Analysis

Programs like SHELXL are critical for resolving crystal structures. The target’s fluorine atoms may influence crystal packing via halogen bonding, whereas Compound 67’s adamantyl group could lead to denser packing due to steric effects.

Key Research Findings

- Fluorine Impact : Fluorination in the target compound likely improves metabolic stability and binding kinetics compared to methyl or adamantyl substituents.

- Core Flexibility : The 1,8-naphthyridine core may offer more versatile hydrogen-bonding sites than 1,5-naphthyridine, enhancing target selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.